molecular formula C8H17NO3 B14513403 1-Hydroxypropan-2-yl (2-methylpropyl)carbamate CAS No. 62789-02-0

1-Hydroxypropan-2-yl (2-methylpropyl)carbamate

Cat. No.: B14513403
CAS No.: 62789-02-0
M. Wt: 175.23 g/mol
InChI Key: XIHUFODBYJRAJK-UHFFFAOYSA-N
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Description

1-Hydroxypropan-2-yl (2-methylpropyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is known for its unique structure, which includes a hydroxy group and a carbamate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxypropan-2-yl (2-methylpropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 1-hydroxypropan-2-ylamine with 2-methylpropyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the synthesis. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxypropan-2-yl (2-methylpropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbamate moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, reflux.

    Substitution: Nucleophiles like alkyl halides, base (e.g., sodium hydride), organic solvent (e.g., tetrahydrofuran).

Major Products Formed:

    Oxidation: 1-Oxo-propan-2-yl (2-methylpropyl)carbamate.

    Reduction: 1-Aminopropan-2-yl (2-methylpropyl)carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

1-Hydroxypropan-2-yl (2-methylpropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates.

    Medicine: It serves as a building block for the development of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-hydroxypropan-2-yl (2-methylpropyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the carbamate moiety can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-Hydroxypropan-2-yl (2-methylpropyl)carbamate can be compared with other similar compounds, such as:

    N-(tert-Butoxycarbonyl)ethanolamine: This compound also contains a carbamate moiety and a hydroxy group, but it has a different alkyl substituent.

    tert-Butyl (1-hydroxypropan-2-yl)carbamate: Similar in structure but with a tert-butyl group instead of a 2-methylpropyl group.

Uniqueness: The unique combination of a hydroxy group and a 2-methylpropyl carbamate moiety in this compound provides distinct reactivity and properties, making it valuable in various synthetic and research applications.

Properties

CAS No.

62789-02-0

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

1-hydroxypropan-2-yl N-(2-methylpropyl)carbamate

InChI

InChI=1S/C8H17NO3/c1-6(2)4-9-8(11)12-7(3)5-10/h6-7,10H,4-5H2,1-3H3,(H,9,11)

InChI Key

XIHUFODBYJRAJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)OC(C)CO

Origin of Product

United States

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